molecular formula C66H96F3N19O21 B1516168 Anthraniloyl-Gly(t-Butyl)-Asn(Methyl)2-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg CAS No. 204909-37-5

Anthraniloyl-Gly(t-Butyl)-Asn(Methyl)2-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg

Cat. No. B1516168
CAS RN: 204909-37-5
M. Wt: 1548.6 g/mol
InChI Key: AVOKUJVDHVLGSV-MILPVBHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anthraniloyl-Gly(t-Butyl)-Asn(Methyl)2-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg is a peptide that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Scientific Research Applications

Research Applications of Similar Compounds

  • DNA Interaction and Cancer Research : Anthraquinone derivatives, sharing structural similarities with the anthraniloyl group, have been studied for their DNA binding properties and potential applications in cancer treatment. For example, anthraquinone conjugated with peptides has shown selective recognition of G-quadruplex structures over double-stranded DNA, indicating applications in anticancer strategies (Zagotto et al., 2011).

  • Enzyme Substrate and Inhibition : Peptides containing nitroanilide groups have been utilized as substrates or inhibitors in enzymatic studies, aiding in the elucidation of enzyme functions and mechanisms. For instance, fluorogenic oligopeptide derivatives have been developed to probe the activity of leucine aminopeptidase, providing insights into enzymatic kinetics and potential inhibition strategies (Carmel et al., 1977).

  • Protein Engineering and Molecular Biology : The specificity and binding affinity of peptides towards various molecular targets have made them invaluable in studying protein-protein interactions, signal transduction, and molecular recognition processes. Modifications in peptide sequences, including the incorporation of unique residues such as anthraniloyl or nitroanilides, can enhance these applications by providing fluorescent or chromogenic markers for real-time analysis.

  • Drug Design and Pharmacology : The structural elements within the given molecule suggest potential for the design of bioactive compounds. For instance, modifications of peptides with specific functional groups have led to the development of potent enzyme inhibitors, which have therapeutic applications in targeting diseases related to enzyme dysregulation.

properties

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3,3-dimethylbutanoyl]amino]-3,3-dimethyl-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H95N19O19.C2HF3O2/c1-31(2)25-40(52(91)78-42(27-34-19-22-46(87)45(28-34)83(101)102)54(93)77-41(26-33-17-20-35(86)21-18-33)53(92)75-39(59(98)99)16-12-24-72-62(69)70)76-51(90)38(15-11-23-71-61(67)68)74-55(94)44(30-85)80-56(95)43(29-84)79-49(88)32(3)73-58(97)48(64(7,8)60(66)100)82-57(96)47(63(4,5)6)81-50(89)36-13-9-10-14-37(36)65;3-2(4,5)1(6)7/h9-10,13-14,17-22,28,31-32,38-44,47-48,84-87H,11-12,15-16,23-27,29-30,65H2,1-8H3,(H2,66,100)(H,73,97)(H,74,94)(H,75,92)(H,76,90)(H,77,93)(H,78,91)(H,79,88)(H,80,95)(H,81,89)(H,82,96)(H,98,99)(H4,67,68,71)(H4,69,70,72);(H,6,7)/t32-,38-,39?,40-,41-,42-,43-,44-,47+,48+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOKUJVDHVLGSV-MILPVBHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)(C)C(=O)N)NC(=O)C(C(C)(C)C)NC(=O)C3=CC=CC=C3N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)(C)C(=O)N)NC(=O)[C@H](C(C)(C)C)NC(=O)C3=CC=CC=C3N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H96F3N19O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746740
Record name N-(2-Aminobenzoyl)-3-methyl-L-valyl-3,3-dimethyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-3-nitro-L-tyrosyl-L-tyrosylarginine--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204909-37-5
Record name N-(2-Aminobenzoyl)-3-methyl-L-valyl-3,3-dimethyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-3-nitro-L-tyrosyl-L-tyrosylarginine--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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